CAY10669

描述

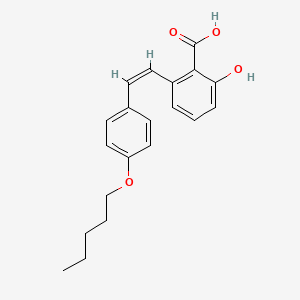

(Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid is a synthetic derivative of anacardic acid, a natural compound found in cashew nut shell liquid (). Structurally, it consists of a salicylic acid core (2-hydroxybenzoic acid) modified at the C6 position with a (Z)-styryl group bearing a pentyloxy substituent on the aromatic ring. This compound was initially investigated for its inhibitory activity against histone acetyltransferases (HATs), particularly PCAF (p300/CBP-associated factor), which plays a role in epigenetic regulation (). However, its IC50 value against KAT2B (PCAF) was reported as 662,000 nM, indicating relatively low potency in vitro ().

属性

IUPAC Name |

2-hydroxy-6-[(Z)-2-(4-pentoxyphenyl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-2-3-4-14-24-17-12-9-15(10-13-17)8-11-16-6-5-7-18(21)19(16)20(22)23/h5-13,21H,2-4,14H2,1H3,(H,22,23)/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTUSBQKQHUSQE-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C=CC2=C(C(=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)/C=C\C2=C(C(=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件: CAY10669的合成涉及腰果酸的衍生化。具体的合成路线和反应条件属于专有技术,尚未公开详细披露。

工业生产方法: this compound的工业生产方法尚未得到广泛的记载。 通常,此类化合物是在专门的化学合成实验室中,在受控条件下生产,以确保高纯度和产量 .

化学反应分析

反应类型: CAY10669主要进行酚类化合物和羧酸典型的反应。这些包括:

氧化: 酚羟基可以被氧化成醌。

还原: 羧酸基可以被还原成醇。

取代: 芳香环可以进行亲电取代反应.

常用试剂和条件:

氧化: 如高锰酸钾或三氧化铬等试剂。

还原: 如氢化铝锂或硼氢化钠等试剂。

取代: 涉及卤素或硝化剂等亲电试剂的条件.

主要产物:

氧化: 形成醌。

还原: 形成醇。

取代: 形成取代的芳香族化合物.

科学研究应用

CAY10669在科学研究中有多种应用,特别是在表观遗传学和癌症研究领域:

作用机制

CAY10669通过抑制组蛋白乙酰转移酶PCAF的活性发挥其作用。这种酶参与组蛋白的乙酰化,这在基因表达的调节中起着至关重要的作用。 通过抑制PCAF,this compound减少了组蛋白H4的乙酰化,从而导致染色质结构和基因表达的变化 。 This compound的分子靶点是PCAF酶的活性位点,在那里它结合并阻止乙酰基转移到组蛋白 .

相似化合物的比较

Comparison with Similar Compounds

The compound is structurally and functionally related to several benzoic acid derivatives, particularly those with hydroxyl and alkyl/alkenyl substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives

Key Findings from Comparative Analysis

Structural Impact on Enzyme Inhibition The styryl group in (Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid introduces rigidity and aromaticity, which may hinder deep penetration into enzyme active sites compared to flexible alkenyl chains in anacardic acid derivatives. This could explain its lower potency against PCAF (IC50 = 662,000 nM vs. sub-micromolar activities of other derivatives) . In contrast, long alkenyl chains (e.g., in Knema laurina’s Compound 5) enable stronger hydrophobic interactions with acetylcholinesterase (AChE), achieving nanomolar-level inhibition (IC50 = 0.573 μM) .

Biological Activity Profiles Anacardic acid derivatives exhibit dual activity (e.g., PCAF inhibition and antimicrobial effects), whereas (Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid has only been documented for PCAF inhibition .

Physicochemical Properties The pentyloxy-styryl group may improve cell permeability compared to H3-CoA-20, a bisubstrate inhibitor with reported permeability issues . Natural anacardic acids with long alkenyl chains (C15–C17) exhibit higher lipophilicity, enhancing membrane penetration and bioactivity in antimicrobial assays .

Compounds like Knema laurina’s derivatives demonstrate that chain length and unsaturation are critical for high AChE inhibition, suggesting structure-activity relationships (SAR) are target-dependent .

生物活性

(Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid, also known as CAY10669, is a synthetic compound notable for its biological activities, particularly its role as an inhibitor of histone acetyltransferase PCAF (p300/CREB-binding protein-associated factor). This compound is part of a broader category of benzoic acid derivatives that have garnered attention in the fields of epigenetics and cancer research due to their potential therapeutic applications.

- Molecular Formula : C20H22O4

- Molecular Weight : 326.39 g/mol

- Solubility : Soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, indicating good absorption and distribution characteristics in biological systems.

This compound primarily acts as an inhibitor of the PCAF enzyme. The inhibition mechanism involves binding to the enzyme, which subsequently affects histone acetylation pathways crucial for gene expression regulation. The compound has an IC50 value of approximately 662 μM, demonstrating its potency in inhibiting PCAF activity.

1. Histone Acetylation Inhibition

This compound has been shown to dose-dependently inhibit histone H4 acetylation in HepG2 cells at concentrations ranging from 30 to 60 μM. This inhibition suggests a significant role in modulating gene expression through epigenetic mechanisms.

2. Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects in zebrafish embryos. This finding highlights its potential impact on developmental processes and raises questions about its safety profile for therapeutic use.

3. Transgene Expression

In CHO-K1 cells, this compound has been reported to enhance transgene expression, suggesting its utility in gene therapy applications where increased gene expression is desired.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Histone Acetylation | Inhibition in HepG2 cells (30-60 μM) | |

| Cytotoxicity | Induced cytotoxic effects in zebrafish embryos | |

| Transgene Expression | Enhanced expression in CHO-K1 cells | |

| Epigenetic Modulation | Inhibits PCAF leading to altered gene expression |

Case Study: Epigenetic Research

In a study exploring the role of histone acetyltransferases in cancer biology, this compound was utilized to assess the effects of PCAF inhibition on tumor cell proliferation. The results indicated that inhibiting PCAF activity could lead to reduced cell viability and altered cell cycle progression, emphasizing the compound's potential as a therapeutic agent in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its solubility in organic solvents commonly used in biological assays. However, further studies are required to fully characterize its metabolic pathways and excretion routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。